N-[4-(Phenylmethyl)cyclohexyl]benzenamine
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Overview
Description
N-[4-(Phenylmethyl)cyclohexyl]benzenamine is an organic compound with the molecular formula C13H13NThis compound is characterized by a cyclohexyl group attached to a benzenamine moiety, making it a significant molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Phenylmethyl)cyclohexyl]benzenamine typically involves the reaction of cyclohexylamine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexylamine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced catalysts and controlled reaction environments to facilitate the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Phenylmethyl)cyclohexyl]benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Nitrobenzenes or nitrosobenzenes.
Reduction: Primary or secondary amines.
Substitution: Halogenated benzenes or substituted amines.
Scientific Research Applications
N-[4-(Phenylmethyl)cyclohexyl]benzenamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Phenylmethyl)cyclohexyl]benzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenamine: A simpler analog without the cyclohexyl group.
Cyclohexylamine: Lacks the benzenamine moiety.
N-Benzylcyclohexylamine: Similar structure but with different substitution patterns.
Uniqueness
N-[4-(Phenylmethyl)cyclohexyl]benzenamine is unique due to its combined structural features of both cyclohexyl and benzenamine groups. This dual functionality imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
1121585-16-7 |
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Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N-(4-benzylcyclohexyl)aniline |
InChI |
InChI=1S/C19H23N/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)20-18-9-5-2-6-10-18/h1-10,17,19-20H,11-15H2 |
InChI Key |
RJHKMEMQRPZBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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